2-amino-6-methylquinazolin-4(3H)-one basic properties
2-amino-6-methylquinazolin-4(3H)-one basic properties
An In-Depth Technical Guide to the Basic Properties of 2-amino-6-methylquinazolin-4(3H)-one For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 2-amino-6-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure found in numerous biologically active molecules.[1] Understanding the fundamental physicochemical properties, particularly basicity, is critical for designing and developing novel therapeutics, predicting pharmacokinetic behavior, and optimizing formulations. This document synthesizes structural analysis, physicochemical data, theoretical principles of basicity, and practical experimental protocols to serve as an authoritative resource for professionals in the field of drug discovery.
Chemical Identity and Structural Elucidation
2-amino-6-methylquinazolin-4(3H)-one is a derivative of quinazolinone, a fused heterocyclic system comprising a benzene ring and a pyrimidine ring. Its identity is defined by the following key descriptors.
| Identifier | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| SMILES String | Cc1ccc2N=C(N)NC(=O)c2c1 |
| InChI Key | DJYDUJAKTAWKTN-UHFFFAOYSA-N |
Structural Features and Tautomerism
The structure of 2-amino-6-methylquinazolin-4(3H)-one features three nitrogen atoms and a carbonyl group, which give rise to its characteristic chemical properties. A critical aspect of this molecule is its potential for tautomerism—the interconversion of structural isomers through proton migration. The primary tautomeric equilibrium exists between the amino-oxo form and the imino-hydroxy form. Furthermore, the exocyclic amino group can exist in equilibrium with an imino form. However, studies on related 2-aminoquinazolinones suggest the amino-oxo tautomer is the predominant form in solution.[2]
Caption: Tautomeric forms of 2-amino-6-methylquinazolin-4(3H)-one.
Physicochemical Properties
The physicochemical profile of a drug candidate is a primary determinant of its pharmacokinetic (ADME) properties.
| Property | Value / Observation | Source |
| Physical Form | Solid | |
| pKa (Predicted) | ~4.5 - 5.5 | Inferred from related structures[3] |
| Solubility | Poor aqueous solubility is common for this class. | [4] |
Analysis of Basicity
The basicity of 2-amino-6-methylquinazolin-4(3H)-one is a complex function of its electronic structure, involving the three nitrogen atoms. The lone pair of electrons on each nitrogen atom is a potential site for protonation.
-
N1 and N3 (Ring Nitrogens): These nitrogens are part of the pyrimidine ring. Their basicity is influenced by the aromatic system and the adjacent carbonyl group.
-
Exocyclic Amino Nitrogen (at C2): The lone pair on this nitrogen is in conjugation with the quinazolinone ring system. This delocalization reduces its availability for protonation, making the exocyclic amino group significantly less basic than a typical alkylamine.
Causality of Protonation: The most probable site of protonation is one of the ring nitrogens, likely N1. When protonated at N1, the resulting positive charge can be effectively delocalized through resonance across the guanidine-like N1-C2-N(amino) system. This resonance stabilization of the conjugate acid is the key driver for protonation occurring on the ring rather than on the exocyclic amino group.
Caption: Protonation at N1 and resonance stabilization of the conjugate acid.
Synthesis Overview
Derivatives of 2-aminoquinazolin-4(3H)-one are typically synthesized from substituted anthranilic acids. A common and efficient modern approach involves a one-pot reaction followed by a Dimroth rearrangement, which avoids harsh reagents like POCl₃ and often provides the desired product in high yield without the need for column chromatography.[4]
A generalized synthetic scheme is as follows:
-
Cyclocondensation: Substituted anthranilic acid reacts with a cyanamide derivative in the presence of a coupling agent like chlorotrimethylsilane.
-
Dimroth Rearrangement: The resulting mixture is treated with a base (e.g., NaOH) to induce rearrangement to the thermodynamically more stable 2-aminoquinazolin-4(3H)-one scaffold.[4]
Biological Relevance and Therapeutic Potential
The 2-aminoquinazolin-4(3H)-one scaffold is of high interest to drug development professionals due to its wide range of reported biological activities. Derivatives of this core structure have been identified as potent inhibitors in various therapeutic areas:
-
Antiviral Activity: The parent compound, 2-aminoquinazolin-4(3H)-one, showed significant activity against SARS-CoV-2.[4] Optimization of this scaffold has been a strategy for developing novel COVID-19 therapeutics.
-
Antibacterial Activity: Various derivatives have been synthesized and evaluated as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), addressing the urgent need for new antibiotics.[5][6]
-
Antimalarial Activity: The scaffold has been explored for the development of inhibitors targeting plasmepsins, key enzymes in the life cycle of the malaria parasite Plasmodium falciparum.[7]
-
Anticancer Activity: The broader quinazolinone class is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases.[8]
The basic nature of the quinazolinone core is pivotal for its biological activity, as it allows for the formation of salt forms for improved solubility and facilitates crucial hydrogen bonding and ionic interactions with target enzymes or receptors.
Experimental Protocols for Basicity Characterization
Determining the acid dissociation constant (pKa) is the standard method for quantifying the basicity of a compound. Below are two common, self-validating protocols.
Protocol 1: Potentiometric Titration for pKa Determination
This method directly measures pH changes upon the addition of a titrant and is considered a reference technique.[9]
Principle: A solution of the compound is titrated with a strong acid (e.g., HCl). The pH is monitored with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a precise amount of 2-amino-6-methylquinazolin-4(3H)-one and dissolve it in a known volume of a suitable solvent. Due to poor aqueous solubility, a co-solvent system (e.g., 50:50 methanol/water or DMSO/water) is often necessary.[3]
-
Blank Titration: Perform a titration of the solvent system alone with the standardized acid titrant (e.g., 0.1 M HCl). This data is used to correct for the buffering capacity of the solvent.
-
Sample Titration: Titrate the sample solution with the same standardized acid, adding small, precise aliquots of the titrant. Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to exactly half the volume of titrant required to reach the equivalence point.
-
Apply corrections using the blank titration data, especially if a co-solvent is used.
-
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Spectrophotometric pKa Determination
This method is highly sensitive and requires very little sample. It is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.[9]
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is calculated from the change in absorbance as the molecule transitions from its neutral to its protonated state.
Step-by-Step Methodology:
-
Wavelength Selection: Record the UV-Vis spectra of the compound in a strongly acidic solution (e.g., 0.1 M HCl, fully protonated form) and a neutral or slightly basic solution (e.g., pH 7-8 buffer, neutral form). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of 2-3 pH units centered around the estimated pKa.
-
Absorbance Measurement: Prepare a series of solutions with a constant concentration of the compound, each in a different buffer from the series. Measure the absorbance of each solution at the selected analytical wavelength.
-
Data Analysis (Albert-Serjeant Method):
-
Let A be the absorbance of the sample in a given buffer.
-
Let Aᵢ be the absorbance of the fully ionized (protonated) form.
-
Let Aₙ be the absorbance of the neutral form.
-
Calculate the pKa for each buffer using the equation: pKa = pH + log[(Aᵢ - A) / (A - Aₙ)]
-
The final pKa is the average of the values calculated across the buffer series. A plot of log[(Aᵢ - A) / (A - Aₙ)] versus pH should yield a straight line with a slope of 1, and the x-intercept provides the pKa.
-
Conclusion
2-amino-6-methylquinazolin-4(3H)-one is a weakly basic molecule with a pKa estimated to be in the range of 4.5 to 5.5. Its basicity is primarily attributed to the protonation of a ring nitrogen (N1), which is favored due to the significant resonance stabilization of the resulting conjugate acid. This fundamental property is intrinsically linked to its solubility, membrane permeability, and ability to interact with biological targets, making it a cornerstone of its therapeutic potential in antiviral, antibacterial, and antimalarial applications. The robust experimental protocols detailed herein provide a reliable framework for the precise characterization of this and other related heterocyclic bases, empowering rational drug design and development.
References
-
Škvorcova, A., et al. (2018). 2-Aminoquinazolin-4(3H)-one based plasmepsin inhibitors with improved hydrophilicity and selectivity. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]
-
Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available at: [Link]
-
Ghodke, M., et al. (2018). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Avula, S. R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Al-Obaid, A. M., et al. (2018). Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. Available at: [Link]
-
Kim, J., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]
-
Turgunov, K. K., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. International Union of Crystallography. Available at: [Link]
-
Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Royal Society of Chemistry. Available at: [Link]
-
Zieliński, W., & Kudelko, A. (2000). Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoquinazolin-4(3H)-one based plasmepsin inhibitors with improved hydrophilicity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 9. scielo.br [scielo.br]




